molecular formula C8H16O2 B1294683 Hexanoic acid, 4-ethyl- CAS No. 6299-66-7

Hexanoic acid, 4-ethyl-

Cat. No. B1294683
CAS RN: 6299-66-7
M. Wt: 144.21 g/mol
InChI Key: KJYXVWHRKCNYKU-UHFFFAOYSA-N
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Patent
US08258134B2

Procedure details

2-(2-Ethyl-butyl)-malonic acid (3.55 g, 18.8 mmol) was heated at 195° C. for 2 h. After this time, the solution was cooled to 25° C. and diluted with a 90/10 methylene chloride/methanol solution. The organics were then washed with a saturated aqueous sodium chloride solution, concentrated in vacuo and azeotroped with acetonitrile (2×50 mL) to afford 4-ethyl-hexanoic acid (1.24 mg, 45%) as yellow oil, which was used without further purification; EI+-HRMS m/e calcd for C8H16O2 [M−H]+ 143.1072, found 143.1074. 1H NMR (300 MHz, DMSO-d6) δ ppm 0.81 (t, J=7.2 Hz, 6H) 1.02-1.35 (m, 5H) 1.32-1.59 (m, 2H) 2.16 (t, J=7.8 Hz, 2H) 11.98 (br. s., 1H).
Name
2-(2-Ethyl-butyl)-malonic acid
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:12][CH3:13])[CH2:4][CH:5](C(O)=O)[C:6]([OH:8])=[O:7])[CH3:2]>C(Cl)Cl.CO>[CH2:1]([CH:3]([CH2:12][CH3:13])[CH2:4][CH2:5][C:6]([OH:8])=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
2-(2-Ethyl-butyl)-malonic acid
Quantity
3.55 g
Type
reactant
Smiles
C(C)C(CC(C(=O)O)C(=O)O)CC
Step Two
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organics were then washed with a saturated aqueous sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with acetonitrile (2×50 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CCC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.